molecular formula C16H15N3O2 B2971339 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1448050-09-6

1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2971339
CAS No.: 1448050-09-6
M. Wt: 281.315
InChI Key: KCFFJZSTFYBBDA-UHFFFAOYSA-N
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Description

1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an organic compound featuring both pyrazole and ethanone functional groups. These structural units confer a range of chemical and biological properties upon the molecule, making it of interest in various scientific fields, including medicinal chemistry, materials science, and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-hydroxyacetophenone with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized to give the pyrazole core. Subsequent substitution reactions introduce the pyridinyl group.

Industrial Production Methods: : In industrial settings, large-scale synthesis may employ catalytic systems to improve efficiency and yield. Optimizing reaction conditions like temperature, solvent, and pH is crucial to achieve high purity and minimize side products.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes various chemical reactions, including:

  • Oxidation: : Oxidation of the hydroxyphenyl group can yield quinone derivatives.

  • Reduction: : Reduction may alter the ethanone group to an alcohol.

  • Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitutions, introducing different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Ethanol, dichloromethane, and water are frequently used.

Major Products: : Products vary depending on the reaction but often involve derivatives with modified aromatic rings or reduced carbonyl groups.

Scientific Research Applications

Chemistry: : Used in organic synthesis as a building block for more complex molecules. Biology Medicine : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities. Industry : Utilized in material science for its unique structural properties, contributing to novel polymer designs.

Mechanism of Action

The compound exerts its biological effects through interaction with specific molecular targets. Its pyrazole and ethanone functional groups allow it to bind with enzymes and receptors, influencing pathways such as signal transduction and metabolic regulation. The hydroxyphenyl group provides additional sites for hydrogen bonding and electrostatic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique in its combined functional groups, offering a versatile scaffold for derivatization. Similar compounds include:

  • 1-(2-hydroxyphenyl)-3-(pyridin-2-yl)-1H-pyrazole: : Lacks the ethanone group, reducing reactivity.

  • 2-hydroxy-3-pyridyl-1H-pyrazole: : Has fewer sites for functional modifications.

  • 1-(2-hydroxyphenyl)-3-pyridylmethanone: : Similar but lacks the pyrazole ring, impacting binding properties.

Properties

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-pyridin-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11(20)19-15(12-6-2-3-8-16(12)21)10-14(18-19)13-7-4-5-9-17-13/h2-9,15,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFFJZSTFYBBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=N2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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